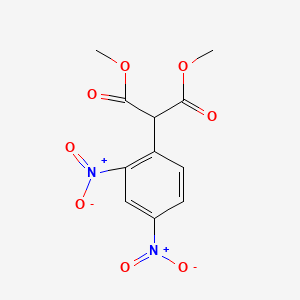
Dimethyl 2-(2,4-dinitrophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2,4-dinitrophenyl)malonate is a chemical compound with the molecular formula C12H12N2O8 . It has an average mass of 312.232 Da and a monoisotopic mass of 312.059357 Da .
Synthesis Analysis
The synthesis of this compound involves reaction conditions with sodium hydride in tetrahydrofuran at 20°C for approximately 0.333333 hours .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 423.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.8±3.0 kJ/mol and a flash point of 179.4±30.7 °C . The compound has a molar refractivity of 70.5±0.3 cm³ and a molar volume of 219.8±3.0 cm³ .
Aplicaciones Científicas De Investigación
1. Kinetics and Mechanism in Chemical Reactions
The study of the kinetics and mechanism of the reaction of fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate, forming diethyl (2,4-dinitrophenyl)malonate, provides insights into nucleophile substitution reactions. This research is significant in understanding reaction rates and activation parameters in chemical processes (Leffek & Tremaine, 1973).
2. Electrooxidation in Organic Synthesis
Dimethyl 2-(3-oxo-3-arylpropyl)malonates, closely related to dimethyl 2-(2,4-dinitrophenyl)malonate, have been used in electrooxidation processes in methanol. This method is crucial for synthesizing cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates, highlighting the role of dimethyl malonates in mild reaction conditions and their interaction with electron carriers (Okimoto et al., 2013).
3. Domino Dimerization in Chemical Synthesis
A synthetic approach involving B(C6F5)3-induced domino dimerization of certain compounds, utilizing dimethyl malonates, showcases the compound's potential in complex chemical synthesis. This approach is significant for creating specific molecular structures (Boichenko et al., 2020).
4. Analytical Chemistry Applications
This compound is involved in the characterization of phenols through its reaction with fluoro-2,4-dinitrobenzene. This is crucial in spectrophotometric and colorimetric quantitative analyses and represents an important application in analytical chemistry (Lehmann, 1971).
5. Involvement in Multicomponent Chemical Syntheses
The compound has been utilized in multicomponent transformations, such as the synthesis of dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. This highlights its role in efficient molecular framework constructions, showcasing its versatility in organic synthesis (Ryzhkova et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that 2,4-dinitrophenol, a chemically related compound, has been used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .
Mode of Action
It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .
Propiedades
IUPAC Name |
dimethyl 2-(2,4-dinitrophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDXRBRLHPIEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

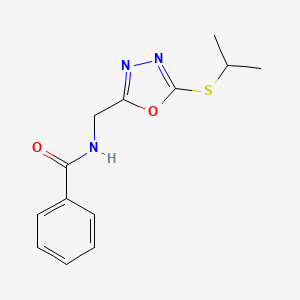


![2-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2451457.png)
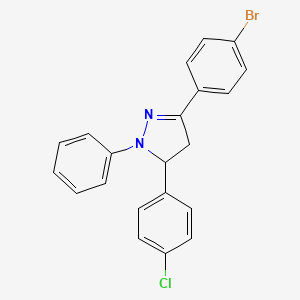
![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2451459.png)
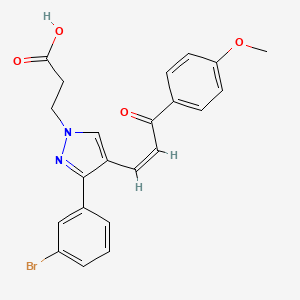
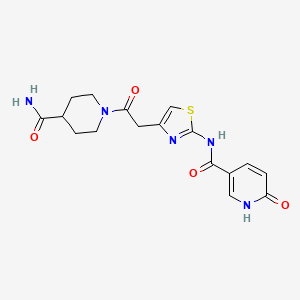
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide](/img/structure/B2451468.png)
![5-Bromo-2-(difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine](/img/structure/B2451469.png)
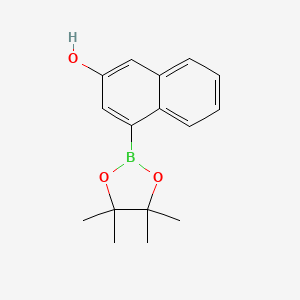
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)
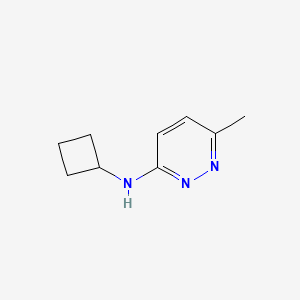
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2451473.png)